molecular formula C3H8IN3 B3148789 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide CAS No. 65767-07-9

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide

Cat. No.: B3148789
CAS No.: 65767-07-9
M. Wt: 213.02 g/mol
InChI Key: NRKTUPLYOCIVPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide typically involves the reaction of 4,5-Dihydro-1H-imidazol-2-ylamine with hydroiodic acid. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-scale reactors: To handle bulk quantities.

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product.

    Quality control: Ensuring the product meets specific standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding imidazole derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Replacement of the hydroiodide group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation products: Imidazole derivatives.

    Reduction products: Reduced amine derivatives.

    Substitution products: Various substituted imidazole compounds.

Scientific Research Applications

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and proteins involved in various biochemical pathways.

    Pathways Involved: Inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A parent compound with similar structural features.

    2-Aminoimidazole: A related compound with an amino group at the 2-position.

    Histamine: A biologically active compound with an imidazole ring.

Uniqueness

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3.HI/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKTUPLYOCIVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide
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4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide
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4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide
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4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide
Reactant of Route 5
4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide
Reactant of Route 6
4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide

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